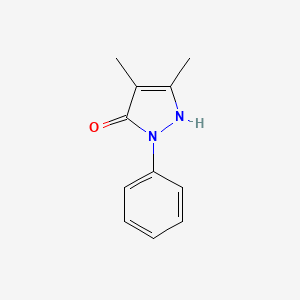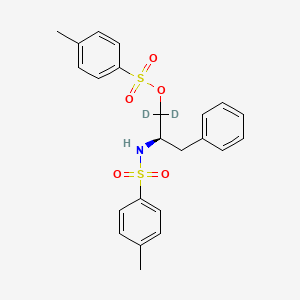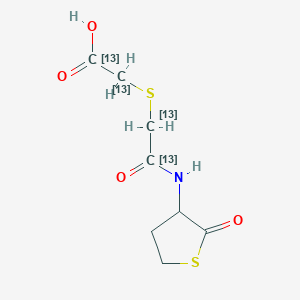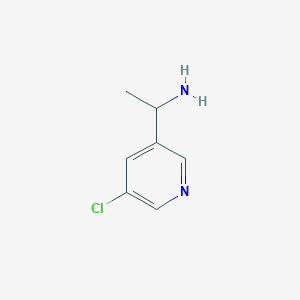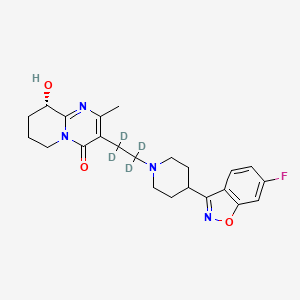
(S)-9-Hydroxy Risperidone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-9-Hydroxy Risperidone-d4 is a deuterated form of 9-Hydroxy Risperidone, an active metabolite of the antipsychotic drug Risperidone. This compound is used primarily as an internal standard in mass spectrometry for the quantification of Risperidone and its metabolites. The deuterium labeling allows for precise tracking and quantification in pharmacokinetic and metabolic studies, contributing to a deeper understanding of Risperidone’s pharmacokinetic profile and metabolic fate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-Hydroxy Risperidone-d4 involves the incorporation of deuterium atoms into the Risperidone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control to ensure it meets the required specifications for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions
(S)-9-Hydroxy Risperidone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized metabolites.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pH levels, and solvents .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the deuterium labeling for analytical purposes .
Scientific Research Applications
(S)-9-Hydroxy Risperidone-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of Risperidone and its metabolites.
Biology: In studies of drug metabolism and pharmacokinetics.
Medicine: In the development and testing of antipsychotic drugs.
Industry: In quality control and validation of analytical methods for pharmaceutical products
Mechanism of Action
The mechanism of action of (S)-9-Hydroxy Risperidone-d4 involves its role as an internal standard in analytical chemistry. It does not exert pharmacological effects but is used to track and quantify the presence of Risperidone and its metabolites in biological samples. The deuterium labeling allows for precise differentiation from non-labeled compounds, facilitating accurate measurement and analysis .
Comparison with Similar Compounds
Similar Compounds
Risperidone: The parent compound, an antipsychotic drug.
9-Hydroxy Risperidone: The non-deuterated active metabolite of Risperidone.
Risperidone-d4: Another deuterated form of Risperidone used as an internal standard.
Uniqueness
(S)-9-Hydroxy Risperidone-d4 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, providing insights into the behavior of Risperidone and its metabolites in the body .
Properties
Molecular Formula |
C23H27FN4O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(9S)-9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1/i8D2,12D2 |
InChI Key |
PMXMIIMHBWHSKN-QKWJXZDXSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2[C@H](CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


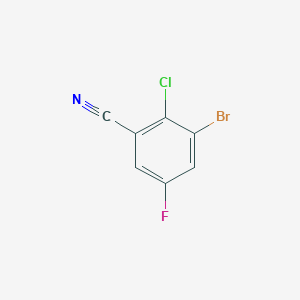
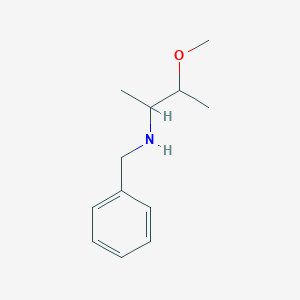
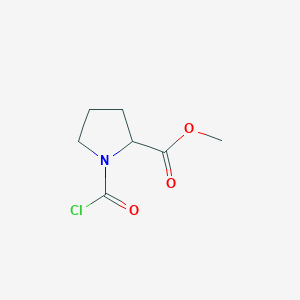

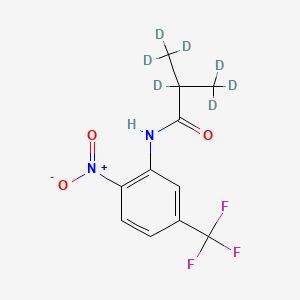
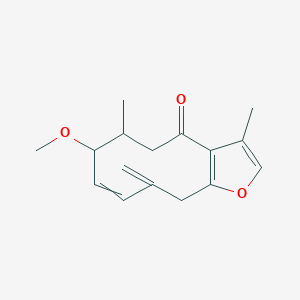
amine](/img/structure/B12432057.png)
